molecular formula C11H11N3 B1614758 3-Amino-4-methyl-6-phenylpyridazine CAS No. 81819-90-1

3-Amino-4-methyl-6-phenylpyridazine

Cat. No. B1614758
Key on ui cas rn: 81819-90-1
M. Wt: 185.22 g/mol
InChI Key: JZUHYRSDTPCHRR-UHFFFAOYSA-N
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Patent
US04623376

Procedure details

A mixture of 3-fluoro-4-methyl-6-phenylpyridazine (1.0 g) and 50 mL of 28% aqueous NH4OH is heated in a pressure bottle to 95°-100° C. The reaction mixture is cooled and thereafter extracted with CH2Cl2. The organic materials are then extracted with 10% aqueous HCl. The acid phase is washed with CH2Cl2, cooled and basified with caustic. The resulting mixture is extracted several times with CH2Cl2. The organic extracts are then combined and dried with MgSO4 and the remaining liquid is concentrated to give 550 mg (56%) crude product as a yellow solid. Recrystallization from EtOH gives an analytically pure material melting at 132°-134° C.
Name
3-fluoro-4-methyl-6-phenylpyridazine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8].[NH4+:15].[OH-]>>[NH2:15][C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
3-fluoro-4-methyl-6-phenylpyridazine
Quantity
1 g
Type
reactant
Smiles
FC=1N=NC(=CC1C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in a pressure bottle to 95°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic materials are then extracted with 10% aqueous HCl
WASH
Type
WASH
Details
The acid phase is washed with CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted several times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the remaining liquid is concentrated
CUSTOM
Type
CUSTOM
Details
to give 550 mg (56%) crude product as a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=CC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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